molecular formula C8H7FN2 B3034534 4-Amino-5-fluoro-2-methylbenzonitrile CAS No. 1849279-50-0

4-Amino-5-fluoro-2-methylbenzonitrile

Cat. No.: B3034534
CAS No.: 1849279-50-0
M. Wt: 150.15 g/mol
InChI Key: SJAFTRGTHCGNPM-UHFFFAOYSA-N
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Description

4-Amino-5-fluoro-2-methylbenzonitrile is an organic compound with the molecular formula C8H7FN2. It is a derivative of benzonitrile, characterized by the presence of an amino group at the 4-position, a fluorine atom at the 5-position, and a methyl group at the 2-position. This compound is a white crystalline solid with a distinct odor and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Amino-5-fluoro-2-methylbenzonitrile can be synthesized through a multi-step process involving the following key steps:

    Nitration: The starting material, 2-methylbenzonitrile, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-fluoro-2-methylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

    Oxidation: Nitro- or nitroso-substituted benzonitriles.

    Reduction: Primary amines.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

4-Amino-5-fluoro-2-methylbenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-5-fluoro-2-methylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-fluoro-5-methylbenzonitrile: Similar structure but with different substitution patterns.

    5-Amino-2-fluorobenzonitrile: Lacks the methyl group at the 2-position.

    2-Fluoro-5-methylbenzonitrile: Lacks the amino group at the 4-position.

Uniqueness

4-Amino-5-fluoro-2-methylbenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

4-Amino-5-fluoro-2-methylbenzonitrile (AFMB) is an organic compound with the molecular formula C8H7FN2. It has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications as a pharmaceutical intermediate. This article delves into the biological activity of AFMB, exploring its mechanisms of action, biochemical interactions, and relevant case studies.

AFMB is characterized by its unique substitution pattern, which includes an amino group at the 4-position, a fluorine atom at the 5-position, and a methyl group at the 2-position of the benzonitrile structure. This specific arrangement contributes to its distinct chemical reactivity and biological properties.

PropertyValue
Molecular FormulaC8H7FN2
Molecular Weight150.15 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of AFMB is primarily attributed to its interaction with various biomolecules. The amino and fluorine groups are crucial for binding to specific targets such as enzymes and receptors, influencing cellular pathways.

  • Enzyme Interaction : AFMB has been shown to interact with cytochrome P450 enzymes, which play a vital role in drug metabolism. This interaction can lead to either inhibition or activation of these enzymes, affecting metabolic pathways significantly.
  • Receptor Modulation : The compound may also bind to certain receptor proteins, altering their signaling pathways. This binding can modulate gene expression and influence cellular processes such as proliferation and apoptosis .

Biological Activities

AFMB exhibits a range of biological activities:

  • Anticancer Properties : Preliminary studies suggest that AFMB may possess anticancer activity by inhibiting tumor cell growth through modulation of key signaling pathways .
  • Antimicrobial Effects : Research indicates potential antimicrobial properties, although detailed studies are required to elucidate specific mechanisms and efficacy against various pathogens .
  • Anti-inflammatory Activity : AFMB may exhibit anti-inflammatory effects through its interaction with inflammatory mediators, though this area remains under investigation .

Case Studies and Research Findings

Several studies have explored the biological activity of AFMB:

  • In Vitro Studies : A study focusing on the cytotoxic effects of AFMB on cancer cell lines demonstrated significant inhibition of cell proliferation at micromolar concentrations. The compound's mechanism was linked to the induction of apoptosis via caspase activation pathways .
  • Enzyme Inhibition Assays : AFMB was tested for its ability to inhibit cytochrome P450 enzymes in human liver microsomes. Results indicated a moderate inhibitory effect, suggesting potential implications for drug-drug interactions in therapeutic settings.
  • Comparative Analysis : In comparison with similar compounds such as 4-Amino-2-fluoro-5-methylbenzonitrile, AFMB showed enhanced selectivity towards certain biological targets, highlighting its unique pharmacological profile .

Properties

IUPAC Name

4-amino-5-fluoro-2-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-5-2-8(11)7(9)3-6(5)4-10/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJAFTRGTHCGNPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C#N)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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